molecular formula C10H17NO B11720798 1-Hydroxymethyl-2-azaadamantane

1-Hydroxymethyl-2-azaadamantane

Cat. No.: B11720798
M. Wt: 167.25 g/mol
InChI Key: PTDQLWXYBHYDSB-UHFFFAOYSA-N
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Description

(2-Azaadamantan-1-yl)methanol is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom replacing one of the carbon atoms in the adamantane framework, resulting in a structure that combines the rigidity of adamantane with the reactivity of an amine group. This modification imparts unique chemical and physical properties to (2-Azaadamantan-1-yl)methanol, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Azaadamantan-1-yl)methanol typically involves the reduction of 2-azaadamantanone. One common method includes the reduction of 2-azaadamantanone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, typically at room temperature, yielding (2-Azaadamantan-1-yl)methanol as the primary product .

Industrial Production Methods

While specific industrial production methods for (2-Azaadamantan-1-yl)methanol are not extensively documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for industrial applications .

Mechanism of Action

The mechanism of action of (2-Azaadamantan-1-yl)methanol involves its interaction with various molecular targets. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of 2-azaadamantanone . The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-azatricyclo[3.3.1.13,7]decan-1-ylmethanol

InChI

InChI=1S/C10H17NO/c12-6-10-4-7-1-8(5-10)3-9(2-7)11-10/h7-9,11-12H,1-6H2

InChI Key

PTDQLWXYBHYDSB-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(N3)CO

Origin of Product

United States

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